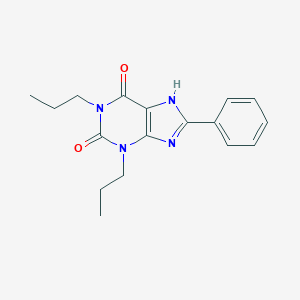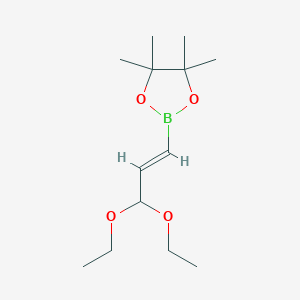
(E)-2-(3,3-Diethoxyprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(3,3-Diethoxyprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (DETP) is a synthetic organic compound with a variety of applications in scientific research. It is a stable, colorless liquid at room temperature and pressure, and has a boiling point of 141.2°C and a melting point of -50°C. DETP is a versatile compound, with applications in organic synthesis, catalysis, and biochemistry.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The molecule has been utilized in the synthesis of various compounds, demonstrating its role in creating complex molecular structures. For instance, it was used in the preparation of a compound involving a reaction with 1-(hex-1-yn-1-yloxy)-3-methylbenzene, highlighting its utility in forming dioxaborolane rings with twisted conformations on the C—C bond, as seen in the structure of 4,4,5,5-Tetramethyl-2-[(Z)-1-(3-methylphenoxy)hex-1-en-2-yl]-1,3,2-dioxaborolane (Kaixiao Li et al., 2016).
Material Science and Polymer Chemistry
- The dioxaborolane structure is integral in the development of deeply colored polymers, particularly in conjugated polymers containing isoDPP units. These polymers exhibit high solubility in organic solvents and have significant potential in various applications due to their optical properties (Irina Welterlich et al., 2012).
- Moreover, the compound plays a crucial role in synthesizing luminescent polymers, especially in the creation of nanoparticles exhibiting high fluorescence quantum yields. This is particularly evident in the development of heterodifunctional polyfluorenes, which are used to create stable nanoparticles with bright fluorescence emission, crucial for numerous applications in material sciences (Christoph S. Fischer et al., 2013).
Organic Chemistry and Catalysis
- The molecule has been applied in various organic synthesis pathways, particularly in the synthesis of vinylboronates through dehydrogenative borylation. This process is facilitated by catalytic amounts of specific metal complexes, demonstrating the compound's utility in creating regio- and stereodefined chemical structures (Miki Murata et al., 2002).
- Additionally, it serves as a building block in various chemical syntheses, like the synthesis of 1-substituted (E)-buta-1,3-dienes, showing its versatility and importance in creating complex organic molecules with high chemoselectivity (Justyna Szudkowska‐Fratczak et al., 2014).
Biochemical and Medical Applications
- In the biomedical field, derivatives of this molecule have been used in developing prodrugs for targeting iron sequestration in cells under oxidative stress. It indicates the molecule's potential in therapeutic applications, especially in managing diseases associated with oxidative stress (Qin Wang et al., 2018).
Mécanisme D'action
Target of Action
Boronic esters, in general, are known to be used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
Boronic esters are typically involved in catalytic reactions, where they undergo functionalizing deboronation . In the case of 3,3-Diethoxy-1-propenylboronic acid pinacol ester, it may participate in similar reactions.
Biochemical Pathways
Boronic esters are known to be involved in various chemical transformations, including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations .
Result of Action
It’s known that boronic esters can be used in the synthesis of various organic compounds, indicating their potential utility in chemical reactions .
Action Environment
It’s known that boronic esters, in general, are stable under ambient temperature .
Propriétés
IUPAC Name |
2-[(E)-3,3-diethoxyprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25BO4/c1-7-15-11(16-8-2)9-10-14-17-12(3,4)13(5,6)18-14/h9-11H,7-8H2,1-6H3/b10-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGPKUGXWIEUJA-MDZDMXLPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC(OCC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C(OCC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25BO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(3,3-Diethoxyprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


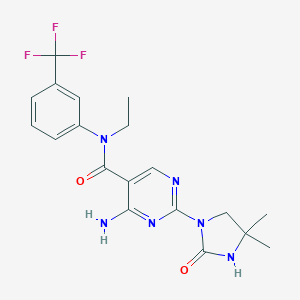
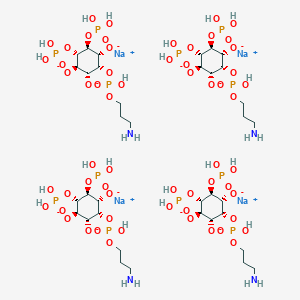
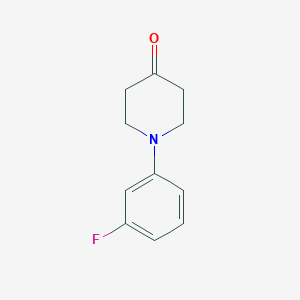
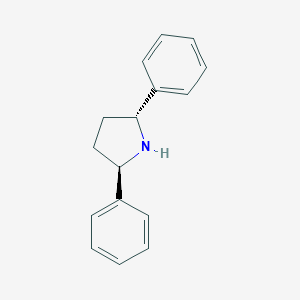
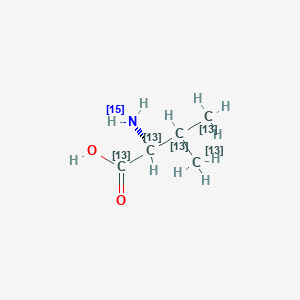
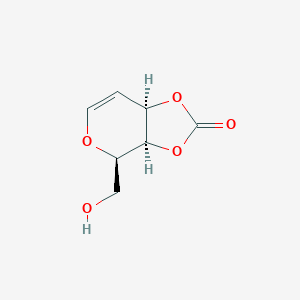


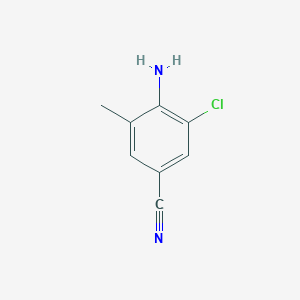
![[(1S,2S,5S,6R,7R,9S,10S,18R)-9-Acetyloxy-6-(acetyloxymethyl)-18-hydroxy-2,6,10-trimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-5-yl]methyl acetate](/img/structure/B136339.png)
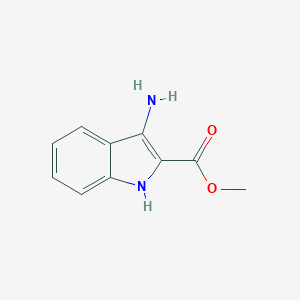
![1-[4-(4-Hydroxyphenyl)piperidin-1-yl]ethan-1-one](/img/structure/B136341.png)
